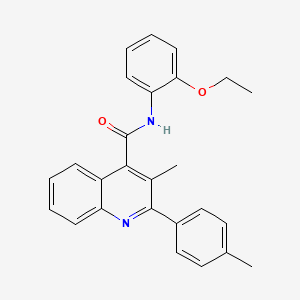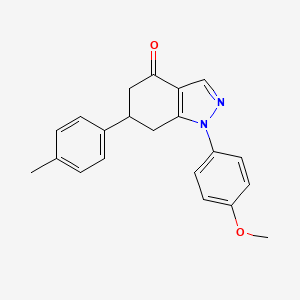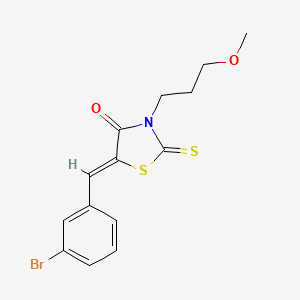![molecular formula C25H26N2O4 B4620934 10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4620934.png)
10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Descripción general
Descripción
This compound belongs to a class of chemicals known for their complex structure and potential applications in fields like fluorescent probes, organic synthesis, and possibly pharmacology. The chemical's structure suggests it might exhibit unique photochemical and photophysical properties, which could be leveraged in various scientific and technological applications.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, offering advantages such as atom economy and the use of readily available starting materials. For example, an efficient telescoped method was elaborated for synthesizing related pyrano[2,3-f]chromene-4,8-dione derivatives, highlighting the versatility and efficiency of current synthetic strategies (Lichitsky et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this family can be elucidated using techniques such as NMR, IR spectroscopy, and mass spectrometry. These methods confirm the complex structures of synthesized compounds, revealing detailed insights into their molecular frameworks and confirming the presence of specific functional groups (Al-Kawkabani et al., 2013).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, influenced by their unique structures. The reactivity can be tailored through the introduction of specific substituents, leading to a wide range of potential derivatives with varied properties (Shokol et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are significantly influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical behavior, are key to understanding the utility of these compounds in various applications. For instance, the photophysical properties of related compounds have been studied, showing potential as fluorescent probes, which could be indicative of the utility of the compound (Pivovarenko et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Compounds structurally related to 10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione have been synthesized and evaluated for potential biological activities. For instance, derivatives of pyrano[2,3-f]chromene-4,8-dione were developed, showing significant anticancer activities against various human cancer cell lines (Hongshuang Li et al., 2017).
Application in Molluscicidal Activity
- Chromene derivatives, which are structurally related to this compound, have shown molluscicidal activity against specific snail species. This is significant in the control of schistosomiasis, a disease transmitted through snails (F. Abdelrazek et al., 2007).
Antimicrobial and Antitumor Activities
- Chromene-based compounds, similar to the chemical structure , have been investigated for their antimicrobial and antitumor properties. These studies highlight the potential of such compounds in pharmaceutical research (M. El‐Borai et al., 2013).
Synthesis and Optical Properties
- Research has focused on the efficient synthesis of chromene derivatives and studying their optical properties. Such studies are crucial for the development of new materials with potential applications in photochromic and fluorescent technologies (Mariusz Tasior et al., 2014).
Photochromic and Redox Properties
- The photochromic and redox properties of chromene derivatives have been explored, which is relevant for applications in smart materials and sensors. Such compounds can change color in response to light, offering possibilities for various technological applications (Chin-Neng Huang et al., 2007).
Propiedades
IUPAC Name |
(10Z)-10-[[4-(diethylamino)anilino]methylidene]-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-5-27(6-2)18-11-9-17(10-12-18)26-15-19-22-20(31-25(3,4)24(19)29)13-7-16-8-14-21(28)30-23(16)22/h7-15,26H,5-6H2,1-4H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPVQHQKBEWQW-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC=C2C3=C(C=CC4=C3OC(=O)C=C4)OC(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N/C=C\2/C3=C(C=CC4=C3OC(=O)C=C4)OC(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)
![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)


![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)


![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4620915.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4620928.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)